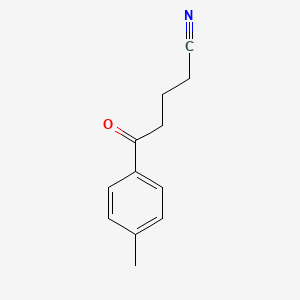

5-(4-Methylphenyl)-5-oxopentanenitrile

説明

5-(4-Methylphenyl)-5-oxopentanenitrile is a nitrile-containing organic compound featuring a ketone group at the fifth carbon of a pentanenitrile backbone and a para-methyl-substituted phenyl ring. It is utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and agrochemicals .

特性

IUPAC Name |

5-(4-methylphenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGGMPQUGWDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-5-oxopentanenitrile typically involves the reaction of 4-methylbenzaldehyde with a nitrile compound under specific conditions. One common method is the Knoevenagel condensation, where 4-methylbenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Methylphenyl)-5-oxopentanenitrile may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

5-(4-Methylphenyl)-5-oxopentanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted nitriles or other functionalized compounds.

科学的研究の応用

Chemical Synthesis

5-(4-Methylphenyl)-5-oxopentanenitrile serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. For example, it can be utilized in the preparation of pharmaceuticals and agrochemicals, where the nitrile and ketone functionalities can be further manipulated to yield diverse derivatives.

Synthesis Example

A notable reaction involving this compound includes its reaction with hydrazine in ethanol, yielding a product with a high yield of 99% under optimized conditions. This transformation exemplifies its utility in generating compounds that may have biological activity or serve as precursors for further reactions .

Biological Research

The compound has potential applications in biological studies , particularly in understanding enzyme-catalyzed reactions involving nitriles and ketones. Its ability to interact with various biological molecules makes it a candidate for exploring biochemical pathways and mechanisms.

Industrial Applications

In the industrial sector, 5-(4-Methylphenyl)-5-oxopentanenitrile is used in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability profiles. This includes applications in coatings, adhesives, and other polymer-based materials where functional groups play a critical role in performance.

Case Studies and Research Findings

Several studies have investigated the applications of 5-(4-Methylphenyl)-5-oxopentanenitrile:

- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant anticancer properties against various cell lines, including glioblastoma and breast cancer cells. The mechanism often involves apoptosis induction through caspase activation pathways .

- Antioxidant Properties : Studies have also highlighted its potential as an antioxidant, where it scavenges free radicals and mitigates oxidative stress, contributing to its therapeutic potential against diseases associated with oxidative damage .

Data Table: Summary of Key Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | High yield reactions with hydrazine |

| Biological Research | Studying enzyme-catalyzed reactions involving nitriles and ketones | Interaction with nitrilase enzymes |

| Industrial Applications | Used in producing specialty chemicals and materials | Applications in coatings and adhesives |

| Anticancer Activity | Exhibits significant anticancer properties against cell lines | Effective against glioblastoma |

| Antioxidant Properties | Scavenges free radicals, reducing oxidative stress | Potential therapeutic applications |

作用機序

The mechanism of action of 5-(4-Methylphenyl)-5-oxopentanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile and ketone groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity and specificity.

類似化合物との比較

Halogen-Substituted Analogs

Compounds with halogen substituents on the phenyl ring exhibit distinct electronic and reactivity profiles:

Key Differences :

- Electronic Effects : Bromine and chlorine increase electrophilicity, while fluorine enhances polarity.

- Substituent Position : Meta-substitution (Cl) vs. para-substitution (Br, F) alters reaction pathways.

- Functional Groups : The carboxylic acid in the fluorinated analog enables different derivatization routes compared to nitriles.

Functional Group Variants

Modifications to the nitrile or ketone groups significantly impact reactivity:

Key Differences :

- Steric Effects : Diphenyl substituents in the methoxy analog increase steric hindrance, affecting reaction kinetics.

- Polarity : Methoxy groups improve solubility in polar solvents compared to methyl groups.

Agrochemical Intermediates

Related compounds serve as precursors for fungicides:

Key Differences :

- Complexity : These compounds incorporate heterocyclic rings (e.g., triazole) and cyclopentane scaffolds, unlike the simpler pentanenitrile backbone of the target compound.

- Biological Activity : The triazole group in triticonazole enhances antifungal properties .

Data Tables for Quick Reference

Table 1: Structural Analogs of 5-(4-Methylphenyl)-5-oxopentanenitrile

| Compound Name | Substituent/Group | Molecular Formula | Key Application |

|---|---|---|---|

| Target Compound | 4-Methylphenyl, nitrile | C₁₂H₁₁NO | Synthetic intermediate |

| 5-(4-Bromophenyl)-5-oxopentanenitrile | 4-Bromophenyl | C₁₁H₁₀BrNO | Cross-coupling reactions |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | 4-Fluorophenyl, carboxylic acid | C₁₁H₉FO₃ | Pharmaceutical precursor |

Table 2: Agrochemical Intermediates

| Compound Name | Key Feature | Target Fungicide |

|---|---|---|

| 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone | Cyclopentane ring | Metconazole |

| 5-((4-Chlorophenyl)methylene)-...cyclopentanol | Triazole moiety | Triticonazole |

生物活性

5-(4-Methylphenyl)-5-oxopentanenitrile, also known as a nitrile compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.

Chemical Structure and Properties

5-(4-Methylphenyl)-5-oxopentanenitrile features a carbon chain with a nitrile group and an aromatic ring. Its molecular formula is C12H13N, and it has a molecular weight of approximately 185.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds similar to 5-(4-Methylphenyl)-5-oxopentanenitrile exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .

Anticancer Potential

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in several cancer types. For example, compounds with similar structures have been noted to induce apoptosis in cancer cells through the activation of specific signaling pathways .

The biological activity of 5-(4-Methylphenyl)-5-oxopentanenitrile is believed to involve several mechanisms:

- Enzyme Inhibition : Molecular docking studies suggest that the compound may bind effectively to active sites of specific enzymes, potentially inhibiting their activity .

- Receptor Interaction : It may act as a ligand in receptor binding studies, influencing various biochemical pathways related to cellular growth and survival .

- Oxidative Stress Modulation : The compound could modulate oxidative stress responses in cells, contributing to its anticancer effects .

In Vitro Studies

A study evaluating the cytotoxicity of 5-(4-Methylphenyl)-5-oxopentanenitrile on different cancer cell lines reported significant inhibition of cell viability at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .

In Vivo Studies

In vivo experiments conducted on murine models indicated that administration of 5-(4-Methylphenyl)-5-oxopentanenitrile resulted in reduced tumor growth rates compared to control groups. The compound was dosed at 30 mg/kg body weight, demonstrating significant efficacy in tumor reduction .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are established synthetic methodologies for 5-(4-Methylphenyl)-5-oxopentanenitrile?

- Methodological Answer : A common approach involves Claisen condensation between ethyl cyanoacetate and 4-methylacetophenone under basic conditions (e.g., sodium ethoxide in ethanol). The nitrile group is introduced via nucleophilic substitution, followed by ketone formation at the γ-position. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields range from 50–70%, depending on reaction optimization .

- Key Consideration : Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm product identity via IR (ν~2240 cm⁻¹ for nitrile, 1710 cm⁻¹ for ketone).

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the 4-methylphenyl group (δ 2.35 ppm, 3H), a triplet for CH₂ adjacent to the nitrile (δ 2.50 ppm, 2H), and a multiplet for aromatic protons (δ 7.25–7.40 ppm, 4H).

- 13C NMR : The nitrile carbon appears at δ 118–120 ppm, while the ketone carbonyl resonates at δ 205–210 ppm .

- IR and MS : Validate functional groups and molecular ion peak (m/z 201 [M+H]⁺).

Q. What purification strategies are effective for isolating 5-(4-Methylphenyl)-5-oxopentanenitrile?

- Methodological Answer : Use recrystallization from a 2:1 hexane/ethyl acetate mixture or flash chromatography (silica gel, 10–20% ethyl acetate in hexane). For high-purity applications (e.g., crystallography), preparative HPLC with a C18 column (acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the ketone’s reactivity in nucleophilic additions?

- Methodological Answer : The nitrile’s electron-withdrawing effect polarizes the ketone, enhancing its electrophilicity. This can be quantified via DFT calculations (e.g., B3LYP/6-31G* level) to compare charge distribution with analogous non-nitrile derivatives. Experimental validation involves kinetic studies of Grignard or hydride additions .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-reference X-ray crystallography (monoclinic P21/n space group, as in related thiadiazole derivatives ) to confirm solid-state structure. Use differential scanning calorimetry (DSC) for precise melting point determination. Address spectral inconsistencies by standardizing solvent systems (e.g., CDCl3 for NMR) .

Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify reactive sites. For example, the ketone’s LUMO may favor [4+2] cycloadditions with dienes. Validate predictions experimentally using inverse-electron-demand Diels-Alder reactions .

Q. What in vitro assays evaluate the compound’s enzyme inhibition potential?

- Methodological Answer : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. For kinase inhibition, employ a luminescent ATP consumption assay (e.g., ADP-Glo™). IC50 values should be compared to structurally similar acetamide derivatives .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 0.1M HCl) with HPLC monitoring. Compare degradation products (e.g., hydrolysis to 5-(4-methylphenyl)-5-oxopentanoic acid ) across studies. Use LC-MS to identify intermediates and propose degradation pathways.

Q. Why do catalytic hydrogenation studies yield varying ratios of reduced products?

- Methodological Answer : The nitrile and ketone groups compete for reduction. Optimize catalyst (e.g., Pd/C vs. Raney Ni), hydrogen pressure (1–5 atm), and solvent (ethanol vs. THF). Quantify products via GC-MS and compare selectivity trends .

Methodological Tables

| Synthetic Route Comparison |

|---|

| Method |

| Yield |

| Purity (HPLC) |

| Key Reference |

| Spectroscopic Data Summary |

|---|

| Technique |

| ¹H NMR |

| IR |

| MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。